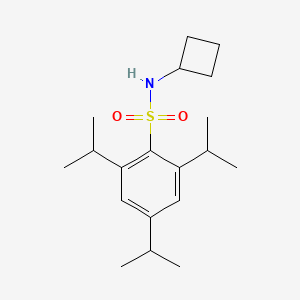
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C19H31NO2S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride with cyclobutylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.
Biology: This compound can be used in the study of enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.
Medicine: Sulfonamide derivatives have potential therapeutic applications, including antibacterial and antifungal properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzenesulfonamide: A closely related compound with similar structural features.
4-Hydroxy-N-(propan-2-yl)benzene-1-sulfonamide: Another sulfonamide derivative with different substituents on the benzene ring.
Uniqueness
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of cyclobutyl and tri(propan-2-yl) groups attached to the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
716316-27-7 |
|---|---|
Molecular Formula |
C19H31NO2S |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-cyclobutyl-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H31NO2S/c1-12(2)15-10-17(13(3)4)19(18(11-15)14(5)6)23(21,22)20-16-8-7-9-16/h10-14,16,20H,7-9H2,1-6H3 |
InChI Key |
CXXCUJQDZFDHAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2CCC2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


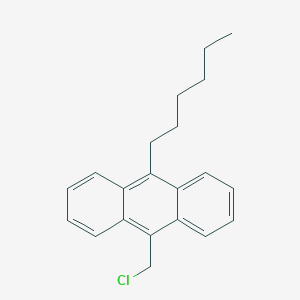
![1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]-](/img/structure/B14214261.png)
![Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol](/img/structure/B14214269.png)
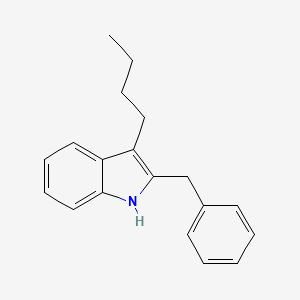
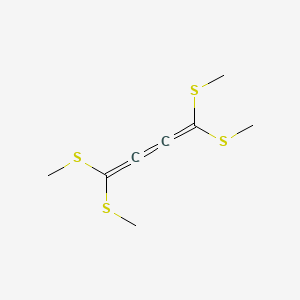
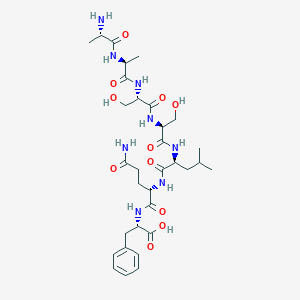
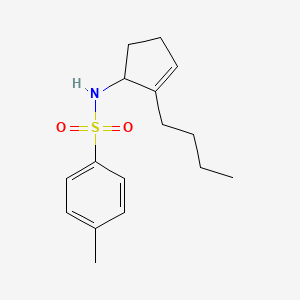
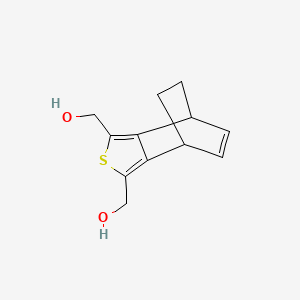
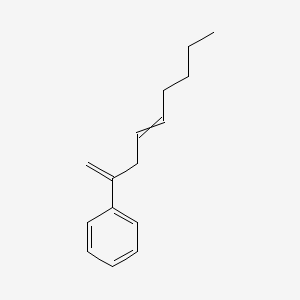
![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
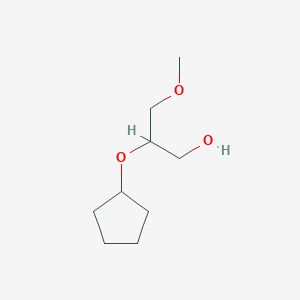
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)


